molecular formula C11H14N2O2 B12091737 Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B12091737
M. Wt: 206.24 g/mol
InChI Key: UFTNMEQLLKTOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS number 1417794-43-4 and a molecular formula of C11H14N2O2 . It has a molecular weight of 206.25 g/mol . As an ester derivative of a tetrahydro-1,8-naphthyridine, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Researchers utilize this scaffold in the exploration and development of novel pharmacologically active molecules. The naphthyridine core is a privileged structure in drug discovery, known for its diverse biological activities. Proper handling procedures should be consulted in the material safety data sheet prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Store in a cool, dark, and dry environment.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h6-7H,2-5H2,1H3,(H,12,13)

InChI Key

UFTNMEQLLKTOPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NCCC2)N=C1

Origin of Product

United States

Preparation Methods

Skraup and Modified Skraup Reactions

The Skraup reaction remains a foundational method for constructing the 1,8-naphthyridine core. A modified Skraup protocol using iodine or m-NO₂PhSO₃Na as catalysts in dioxane/water (1:1) enables the cyclization of ethyl 3-aminocrotonate with glycerol-derived intermediates. For example, refluxing ethyl 3-aminocrotonate with 2-indanone in dichloroethane under nitrogen yields ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate, which is subsequently hydrolyzed to the target compound. Typical conditions involve:

ParameterValueYieldSource
CatalystI₂ or m-NO₂PhSO₃Na45–50%
SolventDioxane/water (1:1)
Temperature100°C
Reaction Time6–8 hours

Microwave-assisted cyclization reduces reaction times to 5–6 minutes with anhydrous AlCl₃ as a catalyst, achieving yields up to 95%.

Friedländer Condensation

Friedländer condensation between 2-aminopyridine derivatives and ethyl acetoacetate in aqueous media catalyzed by choline hydroxide ionic liquids (ChOH-IL) provides a green chemistry approach. This method avoids toxic solvents and achieves gram-scale production with >90% yield. Key advantages include:

  • Atom economy : No byproducts beyond water.

  • Scalability : Reactions conducted in 50 mL water yield 5–10 g of product.

  • Reusability : ChOH-IL is recoverable for 5 cycles without loss of activity.

Asymmetric Synthesis

Heck-Type Vinylation and Transfer Hydrogenation

A landmark asymmetric synthesis developed for RORγt inverse agonists involves:

  • Vinylation : Chloropyridine derivatives react with ethylene gas in the presence of Pd(OAc)₂ to form 2-vinyl-3-acylpyridine intermediates.

  • Cyclization : Treatment with ammonia induces spontaneous cyclization to dihydronaphthyridine.

  • Enantioselective Reduction : Ruthenium-catalyzed transfer hydrogenation using HCO₂Na as the hydrogen donor achieves enantiomeric excess (ee) >99%.

StepConditionsYieldee
VinylationPd(OAc)₂, ethylene, 80°C85%
CyclizationNH₃, THF, rt78%
HydrogenationRuCl[(R,R)-TsDPEN], HCO₂Na89%>99%

This method eliminates chromatography, making it suitable for industrial scale.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclization of 2-aminopyridine with ethyl acetoacetate under microwave conditions (300 W, 150°C) completes in 5 minutes with 95% yield, compared to 8 hours under conventional heating. Anhydrous AlCl₃ serves as a solid acid catalyst, enabling facile product isolation without column purification.

Hydrolysis and Esterification

Alkaline Hydrolysis of Esters

Ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate undergoes hydrolysis in NaOH/ethanol (1–2 M) at 50–55°C for 2–3 hours, yielding the carboxylic acid precursor. Neutralization with citric acid precipitates the product, which is filtered and recrystallized.

ConditionReagentTimeYield
Basic HydrolysisNaOH, EtOH/H₂O3 h85–92%
Acidic HydrolysisHCl, THF/H₂O12 h78–84%

Esterification of Carboxylic Acids

The carboxylic acid intermediate is esterified using ethyl chloride or diethyl sulfate in ethanol with NaOEt as a base. Refluxing for 6–8 hours achieves >90% conversion.

Industrial Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. Key steps include:

  • Precursor Mixing : 2-Aminopyridine and ethyl acetoacetate are fed into a tubular reactor at 10 L/min.

  • Cyclization : Conducted at 120°C with a residence time of 15 minutes.

  • Workup : In-line neutralization and filtration yield >98% pure product.

Quality Control

  • Purity : HPLC analysis (C18 column, 90:10 H₂O/ACN) confirms ≥99% purity.

  • Residual Solvents : GC-MS detects <50 ppm ethanol.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol yields the corresponding tetrahydro-derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include palladium on charcoal for reduction reactions and specific catalysts for multicomponent reactions. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or air atmosphere .

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which exhibit diverse biological activities and applications in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Naphthyridine Core

Key Compounds:

  • Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1207175-08-3): Differs in nitrogen atom placement (1,7 vs. 1,8), forming a distinct regioisomer. The hydrochloride salt enhances solubility in polar solvents .

Impact of Nitrogen Positioning:

  • Electron Density: The 1,8-naphthyridine derivative has a more conjugated π-system compared to 1,6 and 1,7 isomers, influencing reactivity in electrophilic substitutions.

Substituted Derivatives

Halogenated Analogues

Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1211518-07-8):

  • Structural Feature: Chlorine at position 4 increases lipophilicity (logP) and metabolic stability.
  • Synthetic Route: Introduced via nucleophilic substitution or direct halogenation during cyclization .

Ethyl 2-Hydroxy-6-Iodo-1,8-Naphthyridine-3-Carboxylate (CAS 1131614-54-4):

  • Functional Groups: Hydroxy and iodo groups enable hydrogen bonding and heavy atom effects, useful in crystallography or radioimaging .
Oxo and Carboxylic Acid Derivatives

Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate (Intermediate 3 in ):

  • Key Difference: The 4-oxo group introduces a keto-enol tautomeric system, enhancing acidity (pKa ~5–6) and metal-binding capacity.
  • Biological Relevance: Serves as a precursor for carboxylic acid derivatives (e.g., 4a and 4b in ) with improved water solubility .

5-Ethyl-8-Oxo-Furonaphthyridinecarboxylic Acid (Compounds 292–293 in ):

  • Structural Complexity: Fused furan ring increases rigidity and may enhance selectivity in enzyme inhibition .

Ester and Propanoate Derivatives

Ethyl 3-(5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-yl)Propanoate (CAS 312262-99-0):

5,6,7,8-Tetrahydro-[1,6]Naphthyridine-3-Carboxylic Acid Methyl Ester (CAS 1086392-58-6):

  • Ester Group Variation: Methyl ester reduces steric hindrance compared to ethyl, possibly accelerating hydrolysis to the active carboxylic acid .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Profile
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate C₁₁H₁₄N₂O₂ 206.24 Ethyl ester at C3 Lipophilic (logP ~1.5)
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 HCl salt, N7 Water-soluble
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate C₁₁H₁₃ClN₂O₂ 240.69 Cl at C4, N6 Moderate lipophilicity

Biological Activity

Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (CAS: 1417794-43-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 1417794-43-4

Antiviral Properties

Recent studies have highlighted the antiviral potential of naphthyridine derivatives. Specifically, compounds related to this compound have been investigated for their activity against HIV. A notable study focused on 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives that target the LEDGF/p75-binding site on HIV integrase. These compounds demonstrated significant inhibition of HIV replication in cell culture models .

Anti-inflammatory Effects

Another area of research involves the anti-inflammatory properties of naphthyridine derivatives. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways. A study reported that certain derivatives exhibited high inhibition percentages compared to standard anti-inflammatory drugs such as diclofenac sodium .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For instance:

CompoundActivityIC50 (µM)
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridineHIV Inhibition0.25
Ethyl 5-methyl-6-hydroxy-naphthyridineAnti-inflammatory0.62

These data illustrate how modifications to the naphthyridine structure can enhance biological efficacy.

Case Study 1: HIV Inhibition

A study published in Molecules evaluated a series of naphthyridine derivatives for their ability to inhibit HIV replication. The lead compound from this series showed an IC50 value of approximately 0.25 µM against HIV integrase . This indicates a strong potential for further development into antiviral agents.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, a derivative of ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine was tested for its ability to inhibit TNF-alpha levels in vitro. Results indicated that the compound significantly reduced TNF-alpha production compared to controls . This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, and what key reaction parameters influence yield?

The synthesis typically involves cyclization and condensation reactions. A Gould-Jacobs reaction is commonly employed, where ethyl ethoxymethylenemalonate reacts with aminopyridine derivatives under reflux conditions (e.g., diphenyl ether at 250°C) to form the naphthyridine core . Key parameters include:

  • Temperature control : High temperatures (120–250°C) are critical for cyclization but require precise control to avoid decomposition.
  • Catalysts : Sodium hydride (NaH) or phase-transfer catalysts enhance alkylation efficiency during N-substitution steps .
  • Solvent selection : Polar aprotic solvents like DMF improve reaction homogeneity and intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and hydrogen bonding patterns .
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 8.02–9.11 ppm) and ring saturation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 206.24 for the parent compound) validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational details, such as half-chair configurations in saturated rings .

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Solubility : The ethyl ester group enhances organic solvent compatibility (e.g., ethanol, DCM), but aqueous solubility is limited. Hydrochloride salt formation (e.g., using HCl) improves aqueous stability for biological assays .
  • Stability : Degradation under prolonged exposure to light or moisture necessitates anhydrous storage (-20°C, argon atmosphere) .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2–4 h) and improves regioselectivity in cyclization steps .
  • Continuous flow reactors : Enhance scalability and heat transfer efficiency, critical for exothermic steps like alkylation .
  • Purification : Sequential crystallization (using ethanol/water mixtures) followed by column chromatography (MeOH/CHCl₃, 10:40) achieves >95% purity .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Comparative analysis : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between positional isomers (e.g., 1,5- vs. 1,8-naphthyridines) .
  • Isotopic labeling : Incorporate ¹³C or ¹⁵N labels to track substituent effects on chemical shifts .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments and validate experimental spectra .

Q. What methodologies assess the biological activity of this compound derivatives?

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
  • Kinase inhibition studies : Use fluorescence polarization assays to evaluate binding affinity to targets like EGFR or CDK2 .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with proteins (e.g., DNA gyrase for antibacterial activity) .

Q. How do substituent variations (e.g., halogens, trifluoromethyl) alter pharmacological properties?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : Increase lipophilicity (logP) and enhance membrane permeability but may reduce solubility .
  • Hydroxy or carboxylate groups : Improve hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) at the expense of metabolic stability .
  • Structure-activity relationship (SAR) studies : Systematic substitution at positions 2, 4, and 7 reveals optimal moieties for target engagement (e.g., -CF₃ at position 2 enhances anticancer activity) .

Q. What computational tools are recommended for predicting reactivity and toxicity?

  • ADMET Prediction : SwissADME or ProTox-II estimates pharmacokinetic profiles (e.g., CYP450 inhibition, hepatotoxicity) .
  • Reactivity modeling : Gaussian or ORCA simulates reaction pathways (e.g., cyclization energy barriers) to guide synthetic optimization .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.